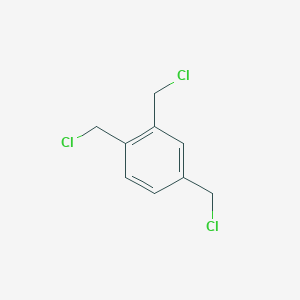
Benzene, 1,2,4-tris-(chloromethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-tris-(chloromethyl) is an organic compound with the molecular formula C9H9Cl3 and a molecular weight of 223.527 g/mol It is a derivative of benzene where three hydrogen atoms are replaced by chloromethyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,2,4-tris-(chloromethyl) can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl carbocation intermediates, which then react with the benzene ring to form the desired product .
Industrial Production Methods: In an industrial setting, the production of benzene, 1,2,4-tris-(chloromethyl) typically involves large-scale chloromethylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2,4-tris-(chloromethyl) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzyl derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with carboxyl or aldehyde groups at the positions previously occupied by chloromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products:
Substitution Products: Benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
Benzene, 1,2,4-tris-(chloromethyl) has several applications in scientific research:
Mechanism of Action
The mechanism by which benzene, 1,2,4-tris-(chloromethyl) exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Benzene, 1,2-bis(chloromethyl): This compound has two chloromethyl groups and exhibits similar reactivity but with fewer substitution sites.
Benzene, 1-chloro-4-methyl: This compound has a single chloromethyl group and is less reactive compared to benzene, 1,2,4-tris-(chloromethyl).
1,3,5-tris-(chloromethyl)-2,4,6-trimethylbenzene: This compound has additional methyl groups, which can influence its reactivity and steric properties.
Uniqueness: Benzene, 1,2,4-tris-(chloromethyl) is unique due to the presence of three chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
921595-58-6 |
|---|---|
Molecular Formula |
C9H9Cl3 |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
1,2,4-tris(chloromethyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI Key |
WWOFGTSYQPBRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















